molecular formula C13H18ClN B13289316 [(3-Chlorophenyl)methyl](hex-5-en-2-yl)amine

[(3-Chlorophenyl)methyl](hex-5-en-2-yl)amine

Cat. No.: B13289316
M. Wt: 223.74 g/mol
InChI Key: ROFZWEGJZJFDPZ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine is an organic compound that features a chlorophenyl group attached to a hexenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.

Industrial Production Methods

On an industrial scale, the production of (3-Chlorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

(3-Chlorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)methylamine
  • (3-Chlorophenyl)methylamine derivatives

Uniqueness

(3-Chlorophenyl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the hexenylamine structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]hex-5-en-2-amine

InChI

InChI=1S/C13H18ClN/c1-3-4-6-11(2)15-10-12-7-5-8-13(14)9-12/h3,5,7-9,11,15H,1,4,6,10H2,2H3

InChI Key

ROFZWEGJZJFDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

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